molecular formula C7H12O B15352249 1-Cyclopentylethanone-d4

1-Cyclopentylethanone-d4

Cat. No.: B15352249
M. Wt: 116.19 g/mol
InChI Key: LKENTYLPIUIMFG-RRVWJQJTSA-N
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Description

1-Cyclopentylethanone-d4 is a stable isotope-labeled analog of 1-cyclopentylethanone, a cyclic ketone with a molecular formula of C7H8D4O. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylethanone-d4 can be synthesized through several methods, including the oxidation of cyclopentylmethyl alcohol or the reduction of cyclopentanone. The reaction conditions typically involve the use of strong oxidizing agents or reducing agents, depending on the chosen synthetic route.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethanone-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentylethanone-d4 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracking and analysis in various experiments. Its applications include:

  • Chemistry: Used as a reference compound in spectroscopy and as a building block in organic synthesis.

  • Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

  • Medicine: Utilized in the development of pharmaceuticals and as a tracer in imaging studies.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

1-Cyclopentylethanone-d4 is similar to other cyclic ketones such as cyclohexanone and cyclopentanone. its unique isotope labeling and specific structural features distinguish it from these compounds. The presence of deuterium atoms in this compound enhances its stability and makes it particularly useful in research applications.

Comparison with Similar Compounds

  • Cyclohexanone

  • Cyclopentanone

  • Methyl cyclopentyl ketone

Properties

Molecular Formula

C7H12O

Molecular Weight

116.19 g/mol

IUPAC Name

1-(3,3,4,4-tetradeuteriocyclopentyl)ethanone

InChI

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3/i2D2,3D2

InChI Key

LKENTYLPIUIMFG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C1(CC(CC1([2H])[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)C1CCCC1

Origin of Product

United States

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